4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride 4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1219964-20-1
VCID: VC2926527
InChI: InChI=1S/C15H22ClNO.ClH/c1-2-13-11-14(16)3-4-15(13)18-10-7-12-5-8-17-9-6-12;/h3-4,11-12,17H,2,5-10H2,1H3;1H
SMILES: CCC1=C(C=CC(=C1)Cl)OCCC2CCNCC2.Cl
Molecular Formula: C15H23Cl2NO
Molecular Weight: 304.3 g/mol

4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride

CAS No.: 1219964-20-1

Cat. No.: VC2926527

Molecular Formula: C15H23Cl2NO

Molecular Weight: 304.3 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride - 1219964-20-1

Specification

CAS No. 1219964-20-1
Molecular Formula C15H23Cl2NO
Molecular Weight 304.3 g/mol
IUPAC Name 4-[2-(4-chloro-2-ethylphenoxy)ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C15H22ClNO.ClH/c1-2-13-11-14(16)3-4-15(13)18-10-7-12-5-8-17-9-6-12;/h3-4,11-12,17H,2,5-10H2,1H3;1H
Standard InChI Key QBGSRHYVGQCGOQ-UHFFFAOYSA-N
SMILES CCC1=C(C=CC(=C1)Cl)OCCC2CCNCC2.Cl
Canonical SMILES CCC1=C(C=CC(=C1)Cl)OCCC2CCNCC2.Cl

Introduction

4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound's structure includes a piperidine ring connected to a phenoxyethyl moiety with chloro and ethyl substitutions on the phenyl ring.

Synthesis

The synthesis of 4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride typically involves multi-step chemical reactions. The process may start with precursors such as 4-chloro-2-ethylphenol and piperidine. The reaction conditions are crucial for optimizing yield and purity, often involving techniques like recrystallization and chromatography for purification.

Biological Activity and Applications

This compound is primarily studied for its potential interactions with biological systems, particularly in the context of neurological disorders. Its structural similarity to other piperidine derivatives suggests potential activity at neurotransmitter receptors, which could be relevant for treating mood disorders and other neurological conditions.

Application AreaPotential Impact
Neurological DisordersInteraction with neurotransmitter receptors, potentially treating mood disorders
Medicinal ChemistryIntermediate in organic synthesis, potential therapeutic effects

Comparison with Similar Compounds

Similar compounds to 4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride include:

  • 4-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride: This compound has a different position of the ethyl group on the phenyl ring, affecting its chemical properties and potential applications.

  • 4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride: This compound features a bromo substituent instead of chlorine, which alters its reactivity and biological effects.

Compound NameStructural DifferencePotential Impact on Activity
4-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochlorideEthyl group positionDifferent chemical properties
4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochlorideBromo instead of ChloroAltered reactivity and biological effects

Safety and Handling

4-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride is classified as an irritant. Proper handling requires protective equipment, and it should be stored in a well-ventilated area away from incompatible substances.

Hazard StatementPrecautionary Measures
IrritantUse protective equipment, store in a well-ventilated area

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator